6-氯-N4-异丙基嘧啶-4,5-二胺

描述

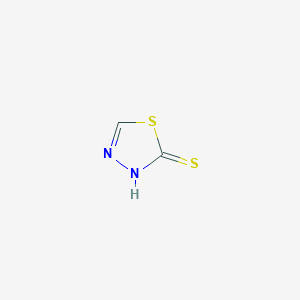

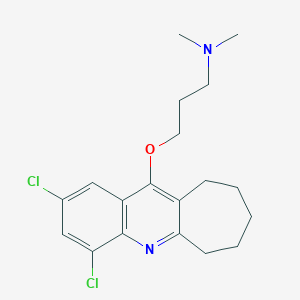

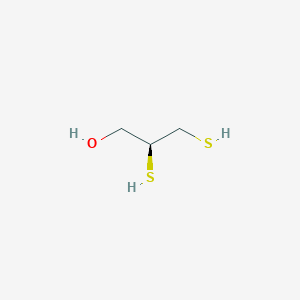

The compound 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry. The papers provided discuss various pyrimidine derivatives with different substitutions and their respective analyses, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves chlorination and aminization reactions. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved by chlorination and aminization from a related pyrazolo[1,5-a]pyrimidine compound . Although the exact synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is not detailed in the provided papers, similar synthetic strategies could be employed, involving selective chlorination and the introduction of the isopropyl group at the appropriate position on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The conformational analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione revealed that the most stable form has a specific angle between the isopropyl moiety and the chlorine atom, which is influenced by the size of the chlorine compared to oxygen atoms . This suggests that the molecular structure of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine would also exhibit specific geometric parameters that could be analyzed using X-ray diffraction (XRD) and computational methods such as Density Functional Theory (DFT) calculations.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be studied through various computational analyses. For example, the potential electrophile attacking sites of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were identified using molecular electrostatic potential (MEP) surface plots, and local reactivity properties were investigated using Fukui functions . These methods could also be applied to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine to predict its reactivity patterns and identify sites prone to electrophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from their molecular structures and reactivity. The vibrational spectra (FT-IR and FT-Raman) of the compounds provide information about the bond strengths and the stability of the molecules . Additionally, the crystal structure analysis, as performed for the related compound , can reveal the packing and possible intermolecular interactions in the solid state. These analyses contribute to understanding the compound's stability, degradation properties, and potential biological activity.

科学研究应用

固态核磁共振波谱

嘧啶衍生物使用固态核磁共振 (NMR) 波谱进行研究,特别是对于它们的四极卤素,如氯-35/37。这项技术提供了对含氯化合物的结构和电子环境的见解,有助于在分子水平上表征材料和化学反应 (Bryce & Sward, 2006)。

互变异构和分子相互作用

对核酸碱(包括嘧啶衍生物)的互变异构的研究探讨了分子相互作用如何影响互变异构平衡。这对于理解 DNA 复制和突变过程具有重要意义,可能有助于基因组学和分子生物学的进步 (Person 等,1989)。

药理学应用

嘧啶衍生物表现出广泛的药理活性,使其成为开发新的生物活性化合物的重要支架。它们在抗病毒、抗菌、抗肿瘤和其他治疗领域的应用对于药物化学和药物设计非常重要 (Chiriapkin, 2022)。

抗阿尔茨海默病研究

正在研究特定的嘧啶衍生物作为抗阿尔茨海默病剂的潜力。基于构效关系 (SAR) 的药物学观点突出了它们在解决神经系统疾病和促进阿尔茨海默病治疗开发方面的潜力 (Das 等,2021)。

抗炎活性

合成和研究嘧啶衍生物的抗炎特性对于开发治疗各种炎症疾病的新疗法至关重要。这项研究涉及了解控制其药理功效的构效关系 (Rashid 等,2021)。

光电材料

嘧啶及其衍生物在光电材料的开发中发挥着作用。它们并入 π 扩展共轭体系对于制造用于电子器件、发光元件和光电转换元件的新型材料非常有价值,表明它们在材料科学和工程学中的重要性 (Lipunova 等,2018)。

安全和危害

This compound is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statement is H317, and the precautionary statements are P261 and P280 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and using appropriate personal protective equipment .

属性

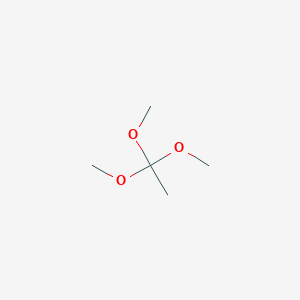

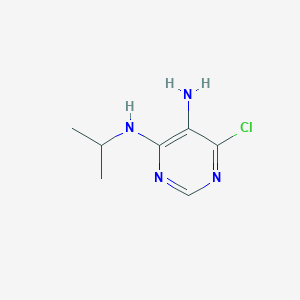

IUPAC Name |

6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHSQBMRCOGJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428060 | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

CAS RN |

18202-82-9 | |

| Record name | 6-Chloro-N4-(1-methylethyl)-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)

![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)